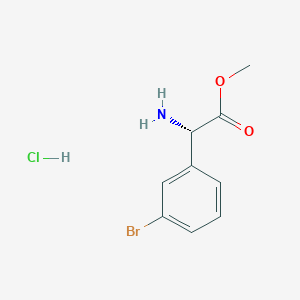![molecular formula C8H11FO2 B6279906 6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715119-75-6](/img/no-structure.png)
6-fluorospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorospiro[3.3]heptane-2-carboxylic acid (6-FSHA) is an organic compound that has been investigated in recent years as a potential therapeutic agent. 6-FSHA is a member of the spirocyclic family of compounds, which are characterized by the presence of a spiro-ring structure. 6-FSHA has been studied for its potential to act as an inhibitor of enzymes, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an inhibitor of enzymes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and has been used to study the effects of acetylcholinesterase inhibition. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-inflammatory effects in animal models of inflammation. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an anticancer agent, and has been found to have anti-tumor effects in animal models of cancer.
Mécanisme D'action
6-fluorospiro[3.3]heptane-2-carboxylic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is reversible, meaning that the enzyme can be reactivated once the inhibitor is removed. 6-fluorospiro[3.3]heptane-2-carboxylic acid also has anti-inflammatory and anti-tumor effects, although the exact mechanisms of these effects are not yet fully understood.
Biochemical and Physiological Effects
6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In animal models, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have anti-inflammatory effects, as well as anti-tumor effects. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been found to reduce the levels of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Avantages Et Limitations Des Expériences En Laboratoire
6-fluorospiro[3.3]heptane-2-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to be an effective inhibitor of enzymes, and has been found to have anti-inflammatory and anti-tumor effects. However, 6-fluorospiro[3.3]heptane-2-carboxylic acid also has some limitations. For example, it has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have some toxic effects in animal models, including hepatotoxicity and nephrotoxicity.
Orientations Futures
The potential future directions for 6-fluorospiro[3.3]heptane-2-carboxylic acid research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential toxic effects. In addition, further research is needed to determine the effects of 6-fluorospiro[3.3]heptane-2-carboxylic acid on other enzymes and pathways, as well as its potential to act as an adjuvant in combination therapies. Finally, further research is needed to determine the optimal dosage and formulation of 6-fluorospiro[3.3]heptane-2-carboxylic acid for therapeutic use.
Méthodes De Synthèse
6-fluorospiro[3.3]heptane-2-carboxylic acid is synthesized through a process called the Pictet-Spengler reaction. This reaction involves the reaction of a tetrahydroisoquinoline derivative with an aldehyde or ketone, followed by a reaction with a sodium hydroxide solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and produces an intermediate that is then hydrolyzed to yield 6-fluorospiro[3.3]heptane-2-carboxylic acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptane-2-carboxylic acid involves the introduction of a fluorine atom onto a spiro[3.3]heptane ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Spiro[3.3]heptane", "Fluorine gas", "Sodium iodide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Spiro[3.3]heptane is reacted with fluorine gas in the presence of sodium iodide and sodium hydride to yield 6-fluorospiro[3.3]heptane.", "The resulting compound is then treated with carbon dioxide in diethyl ether to form the corresponding carboxylic acid intermediate.", "The carboxylic acid intermediate is then esterified with methanol and chloroacetic acid to yield the final product, 6-fluorospiro[3.3]heptane-2-carboxylic acid." ] } | |
Numéro CAS |
2715119-75-6 |
Nom du produit |
6-fluorospiro[3.3]heptane-2-carboxylic acid |
Formule moléculaire |
C8H11FO2 |
Poids moléculaire |
158.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




